molecular formula C9H6N4O2 B063883 3,5-bis(cyanoamino)benzoic Acid CAS No. 183430-49-1

3,5-bis(cyanoamino)benzoic Acid

Cat. No.: B063883
CAS No.: 183430-49-1
M. Wt: 202.17 g/mol
InChI Key: SVPVVJCSELVSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(cyanoamino)benzoic acid is a benzoic acid derivative featuring cyanoamino (-NH-CN) substituents at the 3 and 5 positions of the aromatic ring. The cyanoamino group is electron-withdrawing, which would enhance the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. This compound is hypothesized to have applications in coordination chemistry, pharmaceuticals, or materials science, though further experimental validation is required.

Properties

CAS No.

183430-49-1

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

3,5-bis(cyanoamino)benzoic acid

InChI

InChI=1S/C9H6N4O2/c10-4-12-7-1-6(9(14)15)2-8(3-7)13-5-11/h1-3,12-13H,(H,14,15)

InChI Key

SVPVVJCSELVSTL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1NC#N)NC#N)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1NC#N)NC#N)C(=O)O

Synonyms

Benzoic acid, 3,5-bis(cyanoamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key derivatives of 3,5-disubstituted benzoic acids, highlighting substituent effects on properties and applications:

Compound Substituents Key Properties Applications References
3,5-Bis(cyanoamino)benzoic acid -NH-CN at 3,5 Hypothesized high acidity, potential for metal coordination Theoretical use in catalysis or drug design -
3,5-Bis(trifluoromethyl)benzoic acid -CF₃ at 3,5 High lipophilicity (logP ~3.5), strong electron-withdrawing effect Metabolic studies, intermediates in drug synthesis (e.g., TAC-101 derivatives)
3,5-Bis(aminophenoxy)benzoic acid -O-C₆H₄-NH₂ at 3,5 High thermal stability (m.p. 245.8°C), hydrophobic polyimide films with >80% transmittance Materials science (UV-resistant films)
3,5-Bis(aminomethyl)benzoic acid -CH₂-NH₂ at 3,5 Water-soluble, cost-effective synthesis via bromination/azidonation Chelation, polymer precursors
3,5-Bis(benzyloxy)benzoic acid -O-CH₂-C₆H₅ at 3,5 Bulky substituents, esterification with cellulose Dendronized cellulose derivatives for biopolymers
TAC-101 -C₆H₃(trimethylsilyl)₂CONH- at 4 Anti-tumor and anti-metastatic activity Cancer therapy (lung carcinoma models)

Physicochemical Properties

  • Acidity : Electron-withdrawing groups (e.g., -CF₃, -NH-CN) lower the pKa of benzoic acid. For example, 3,5-bis(trifluoromethyl)benzoic acid has a pKa ~1.5, significantly lower than unsubstituted benzoic acid (pKa ~4.2) .
  • Thermal Stability: Bulky substituents (e.g., -O-C₆H₄-NH₂) enhance thermal stability, as seen in polyimide films derived from 3,5-bis(aminophenoxy)benzoic acid (decomposition >300°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.